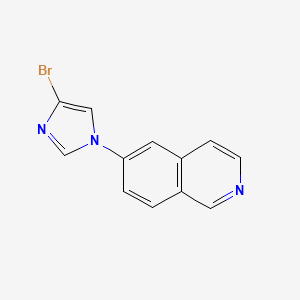
6-(4-Bromoimidazol-1-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromoimidazol-1-yl)isoquinoline is a chemical compound characterized by the presence of a bromo-substituted imidazole ring attached to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromoimidazol-1-yl)isoquinoline typically involves the following steps:
Bromination: The starting material, isoquinoline, undergoes bromination to introduce the bromo group at the 4-position of the imidazole ring.
Imidazole Formation: The brominated isoquinoline is then reacted with imidazole derivatives under specific conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Bromoimidazol-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Bromoimidazol-1-yl)isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interaction with biological targets can lead to the discovery of novel treatments for various diseases.
Medicine: In medicine, this compound is being investigated for its potential use in treating conditions such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 6-(4-Bromoimidazol-1-yl)isoquinoline exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(4-Bromoimidazol-1-yl)pyridine
6-(4-Bromoimidazol-1-yl)pyridine-2-boronic acid pinacol ester
6-(4-Bromoimidazol-1-yl)pyridine-2-carboxylic acid
Uniqueness: 6-(4-Bromoimidazol-1-yl)isoquinoline stands out due to its unique structural features and potential applications. Unlike its similar compounds, it offers distinct advantages in terms of reactivity and versatility, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
6-(4-bromoimidazol-1-yl)isoquinoline |
InChI |
InChI=1S/C12H8BrN3/c13-12-7-16(8-15-12)11-2-1-10-6-14-4-3-9(10)5-11/h1-8H |
InChI Key |
MNSUEGWKWDECQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N3C=C(N=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


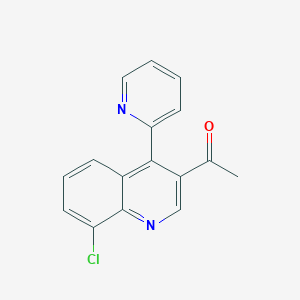
![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)
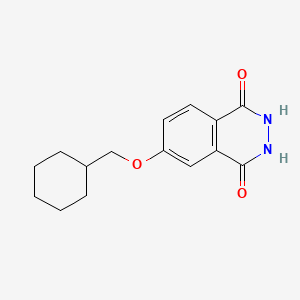

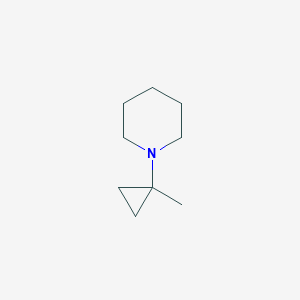
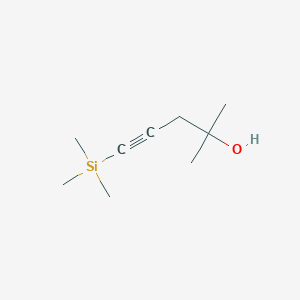
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
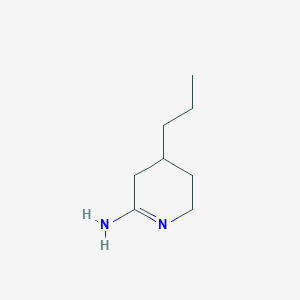
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

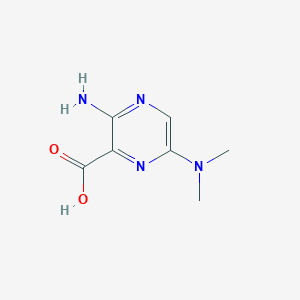
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)

![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
